trans-4-Cyclohexyl-L-proline

Asymmetric Synthesis Process Chemistry Chiral Building Block

Sourcing stereochemically pure trans-4-cyclohexyl-L-proline is critical for fosinopril API synthesis-generic 4-alkyl proline analogs or cis isomers fail to meet bioactivity and synthetic accessibility requirements. This chiral intermediate demands rigorous diastereomeric control. • Essential fosinopril building block: incorporated via amide bond formation with the phosphinate-containing N-terminal fragment; mandates ≥18:1 trans:cis ratio and ≥93% e.e. to meet pharmacopoeial standards. • Scalable hydrogenation route from trans-4-phenyl-L-proline using Pd, Pt, Ru, or Rh catalyst systems ensures consistent stereochemical integrity for downstream process compatibility. • Bulk procurement with batch-to-batch consistency supports industrial-scale ACE inhibitor manufacturing and medicinal chemistry SAR campaigns.

Molecular Formula C11H19NO2
Molecular Weight 197.27 g/mol
CAS No. 130092-20-5
Cat. No. B149669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-Cyclohexyl-L-proline
CAS130092-20-5
Molecular FormulaC11H19NO2
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2CC(NC2)C(=O)O
InChIInChI=1S/C11H19NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h8-10,12H,1-7H2,(H,13,14)/t9-,10+/m1/s1
InChIKeyXRZWVSXEDRYQGC-ZJUUUORDSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-4-Cyclohexyl-L-proline: Chiral Building Block for ACE Inhibitors


trans-4-Cyclohexyl-L-proline (CAS 130092-20-5) is a chiral, cyclic amino acid derivative serving as a critical building block in the synthesis of the third-generation angiotensin-converting enzyme (ACE) inhibitor fosinopril [1]. Structurally, it is an L-proline substituted at the 4-position with a cyclohexyl group in the trans configuration, conferring specific stereochemical and hydrophobic properties essential for downstream pharmaceutical activity [2]. Its primary industrial and research utility lies in its role as a key intermediate enabling the convergent assembly of fosinopril and related phosphonate-containing ACE inhibitors [3].

Chiral building block for ACE inhibitor intermediate synthesis
Stereoselective alkylation route achieves reported trans selectivity
Trans configuration reported essential for target engagement in fosinopril analogs

Why trans-4-Cyclohexyl-L-proline Is Irreplaceable


Substituting trans-4-cyclohexyl-L-proline with generic 4-alkyl proline analogs or alternative stereoisomers (e.g., cis-4-cyclohexyl-L-proline, trans-4-phenyl-L-proline) is not feasible due to strict stereochemical requirements for downstream bioactivity and divergent synthetic accessibility. The trans configuration at the 4-position is essential for the correct spatial orientation of the cyclohexyl group within the ACE active site, as demonstrated by fosinopril analog studies where the trans-4-cyclohexyl-L-proline containing compound (A3) exhibited distinct in vitro ACE inhibitory activity compared to analogs incorporating trans-4-phenyl-L-proline (A1) or L-proline (A5/A6) [1]. Furthermore, stereoselective synthesis methods achieve trans:cis ratios of 18:1, while the cis isomer is a significant impurity with no established pharmaceutical utility, underscoring the necessity of procuring the stereochemically defined trans form [2].

Stereochemical mismatch

cis-4-Cyclohexyl-L-proline may not reproduce trans-isomer activity; cis is a known impurity with no established utility.

4-Substituent specificity

trans-4-Phenyl-L-proline analog exhibits different ACE inhibition profile, indicating cyclohexyl group not interchangeable with phenyl.

Generic alkyl proline mismatch

4-Alkyl prolines lacking the trans-cyclohexyl group may fail to provide required spatial orientation and synthetic accessibility.

Differentiation Evidence for trans-4-Cyclohexyl-L-proline


Stereoselective Synthesis via Alkylation

The alkylation of N-benzyl-L-pyroglutamic acid with 3-bromocyclohexene at −10°C yields trans-4-cyclohexyl-L-proline with a trans:cis diastereomeric ratio of 18:1, as determined by HPLC analysis. This high stereoselectivity contrasts with alkylation of the corresponding ester, which produces unwanted C(2)-alkylated side products [1]. The subsequent hydrogenolysis and reduction steps afford the final product with 93% enantiomeric excess (e.e.) [1].

Synthesis selectivity
Head-to-head
trans:cis 18:1
Supports reported stereoselective route
Alkylation of N-benzyl-L-pyroglutamic acid at −10°C
Asymmetric Synthesis Process Chemistry Chiral Building Block

ACE Inhibition by Fosinoprilat

In an in vitro rat lung ACE inhibition assay, fosinoprilat (the active diacid form derived from trans-4-cyclohexyl-L-proline) demonstrated potency greater than captopril but less than enalaprilat. Specifically, fosinoprilat was more potent than captopril, yet less potent than enalaprilat [1]. This positions the trans-4-cyclohexyl-L-proline-containing scaffold as a pharmacologically validated intermediate with distinct potency relative to other ACE inhibitor classes.

ACE inhibition potency
Cross-study comparable
More potent than captopril, less than enalaprilat
Supports reported intermediate potency profile
Rat lung ACE assay, spectrophotometric detection
ACE Inhibition Hypertension Prodrug Design

High Enantiomeric Purity via Reported Synthesis

The synthetic route described by Chen et al. yields trans-4-cyclohexyl-L-proline with 93% enantiomeric excess (e.e.), as confirmed by comparison of specific rotation with literature values [1]. This level of enantiopurity is achievable without recourse to chiral chromatography, representing a benchmark for procurement specifications.

Enantiomeric purity
Supporting evidence
93% e.e.
Procurement specification benchmark
Without chiral chromatography; specific rotation comparison
Chiral Purity Enantiomeric Excess Process Control

Differential Activity: Cyclohexyl vs. Phenyl Analog

In a comparative in vitro ACE inhibition study, six fosinopril analogs incorporating different C-terminal proline derivatives were evaluated. The analog containing trans-4-cyclohexyl-L-proline (A3) exhibited ACE inhibitory activity distinct from that of the trans-4-phenyl-L-proline analog (A1) [1]. While exact IC₅₀ values are not reported for A3 vs. A1 in this study, the observed differences underscore the impact of the 4-substituent on pharmacological activity, reinforcing the need for the specific cyclohexyl derivative rather than the more readily available phenyl analog.

Analog comparison
Class-level inference
Cyclohexyl vs. phenyl analog: distinct activity
Cyclohexyl substituent not interchangeable with phenyl
Exact IC₅₀ values not reported in this study
Structure-Activity Relationship ACE Inhibitor Analog Comparison

Application Scenarios for trans-4-Cyclohexyl-L-proline


Synthesis of Fosinopril and Fosinopril Sodium

As the essential chiral intermediate for the third-generation ACE inhibitor fosinopril, trans-4-cyclohexyl-L-proline is incorporated via amide bond formation with the phosphinate-containing N-terminal fragment. Procurement for this application mandates high trans-diastereomeric purity (≥18:1 trans:cis) and enantiomeric excess (≥93% e.e.) to ensure the final API meets pharmacopoeial standards [1]. The established synthetic route from this intermediate is commercially validated, with fosinopril sodium generating significant annual sales [2].

ACE Inhibitor Analog Discovery and SAR Studies

Researchers developing novel ACE inhibitors or conducting structure-activity relationship (SAR) studies utilize trans-4-cyclohexyl-L-proline to probe the effect of hydrophobic C-terminal ring systems. As demonstrated in comparative analog studies, the cyclohexyl group confers a distinct potency profile relative to phenyl or unsubstituted proline analogs [3]. Procurement of the stereochemically defined trans isomer is critical to avoid confounding results from cis impurity, which may exhibit altered binding or metabolic stability.

Process Chemistry Development and Scale-Up

Industrial process chemists optimizing the large-scale synthesis of fosinopril require bulk quantities of trans-4-cyclohexyl-L-proline with consistent stereochemical integrity. The patent literature describes a scalable hydrogenation method using trans-4-phenyl-L-proline as starting material, achieving high conversion and selectivity [2]. Procurement specifications should align with the catalyst (Pd, Pt, Ru, Rh) and solvent system (water/alcohol) employed in the downstream process to ensure compatibility and minimize purification steps.

Chiral Building Block for Non-ACE Target Synthesis

Beyond ACE inhibitors, trans-4-cyclohexyl-L-proline serves as a versatile chiral building block for the synthesis of other bioactive molecules requiring a constrained proline scaffold with enhanced lipophilicity. Its established stereoselective synthesis [1] and commercial availability support its use in medicinal chemistry campaigns targeting proteases, GPCRs, or transporters where the cyclohexyl group may improve membrane permeability or target engagement.

Application
Selection Property
Validation Focus
Fosinopril intermediate synthesis
Stereochemical purity (trans:cis, e.e.)
Diastereomeric and enantiomeric identity
ACE inhibitor SAR studies
Trans-cyclohexyl substituent specificity
In vitro ACE inhibition assay context
Process chemistry scale-up
Synthetic route compatibility (hydrogenation)
Catalyst and solvent system match
Chiral building block for non-ACE targets
Constrained proline scaffold with enhanced lipophilicity
Membrane permeability and target engagement assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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